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Compound of Interest

Compound Name: 5-Cyano-2-picoline

Cat. No.: B057721

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectral analysis of 5-Cyano-2-picoline (also
known as 6-methylpyridine-3-carbonitrile), a key heterocyclic compound with applications in
medicinal chemistry and materials science. This document details the expected data from
Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (:3C
NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational
dataset for its identification, characterization, and utilization in further research and
development.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectral analysis of
5-Cyano-2-picoline.

Table 1: *H NMR Spectral Data

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

8.85 S 1H H-6

7.95 d 1H H-4

7.40 d 1H H-3

2.60 S 3H -CHs
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Solvent: CDCls, Reference: TMS at 0.00 ppm.

« 13

Chemical Shift (ppm) Assignment
162.5 C-2

154.0 C-6

140.0 C-4

124.5 C-3

117.0 -CN

110.0 C-5

24.0 -CHs

Solvent; CDCIz

Table 3: IR AbsorptionData

Wavenumber (cm—?) Intensity Assignment

3050 Medium Aromatic C-H Stretch
2980 Medium Aliphatic C-H Stretch
2230 Strong C=N Stretch (Nitrile)

1600, 1480, 1450

Medium-Strong

Aromatic C=C and C=N

Bending
1380 Medium -CHs Bending
840 Strong C-H Out-of-plane Bending

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron lonization)
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miz Relative Intensity (%) Assighment

118 100 [M]* (Molecular lon)
117 85 [M-H]*

91 30 [M-HCN]J*

64 25 [CsHa]*

lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic

compound such as 5-Cyano-2-picoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Weigh approximately 5-10 mg of 5-Cyano-2-picoline and dissolve it in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane
(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

'H NMR Acquisition: The *H NMR spectrum is recorded on a 400 MHz spectrometer. A
standard single-pulse experiment is used with a 30° pulse width, an acquisition time of 4
seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to achieve a
good signal-to-noise ratio.

13C NMR Acquisition: The 13C NMR spectrum is acquired on the same 400 MHz
spectrometer operating at a frequency of 100 MHz for carbon. A proton-decoupled pulse
sequence is used with a 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation
delay of 2 seconds. Approximately 1024 scans are accumulated to obtain a spectrum with
sufficient signal intensity.

nfrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 5-Cyano-2-picoline is

finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate
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mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The
spectrum is recorded from 4000 to 400 cm~* with a resolution of 4 cm~*. A background
spectrum of the empty sample holder is recorded and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the solid 5-Cyano-2-picoline is introduced into the
mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample
into the ion source.

lonization: The gaseous sample molecules are ionized using electron ionization (EI) with an
electron energy of 70 eV.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a quadrupole mass analyzer. The detector records the relative
abundance of each ion.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical flows in the spectral

analysis process.
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General Workflow for Spectral Analysis

Sample Preparation
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Structure Elucidation

Click to download full resolution via product page

General workflow for the spectral analysis of an organic compound.
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Postulated EI Mass Spectrometry Fragmentation

- He [C7HsN2]*
m/z =117

[C7H6N2]* A

m/z = 118 v
-HCN
[CeHsN]* - HCN > [CsHa]*
m/z =91 m/z = 64

Click to download full resolution via product page

A simplified representation of a possible fragmentation pathway for 5-Cyano-2-picoline in El-
MS.

« To cite this document: BenchChem. [In-Depth Spectral Analysis of 5-Cyano-2-picoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057721#spectral-analysis-of-5-cyano-2-picoline-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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